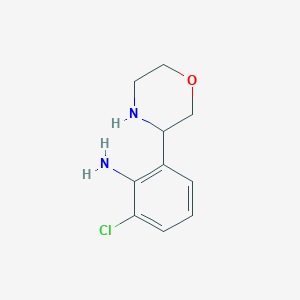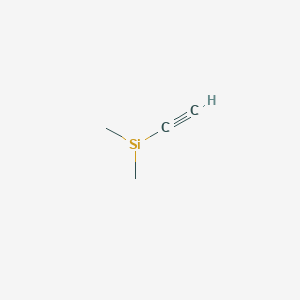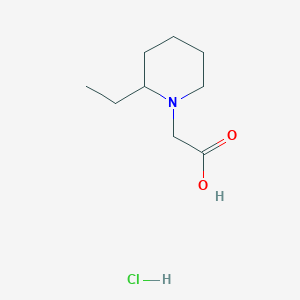![molecular formula C23H19NO B14762889 spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-1(12),2(9),3,7,10,13,15,17,19-nonaene-6,2'-piperidine] CAS No. 182-28-5](/img/structure/B14762889.png)
spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-1(12),2(9),3,7,10,13,15,17,19-nonaene-6,2'-piperidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-1(12),2(9),3,7,10,13,15,17,19-nonaene-6,2’-piperidine]: is a complex organic compound characterized by its unique spiro structure. This compound is notable for its intricate molecular architecture, which includes multiple fused rings and a spiro linkage. The presence of a piperidine ring further adds to its chemical diversity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-1(12),2(9),3,7,10,13,15,17,19-nonaene-6,2’-piperidine] typically involves multi-step organic reactions. These steps often include cyclization reactions to form the pentacyclic core, followed by spiro linkage formation. Common reagents used in these reactions include strong acids or bases, catalysts, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-1(12),2(9),3,7,10,13,15,17,19-nonaene-6,2’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-1(12),2(9),3,7,10,13,15,17,19-nonaene-6,2’-piperidine] is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro compounds and their behavior in various chemical reactions.
Biology
In biology, this compound may be investigated for its potential biological activity. Its complex structure could interact with biological molecules in unique ways, making it a candidate for drug discovery and development.
Medicine
In medicine, spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-1(12),2(9),3,7,10,13,15,17,19-nonaene-6,2’-piperidine] could be explored for its therapeutic potential. Its interactions with biological targets could lead to the development of new pharmaceuticals.
Industry
In industry, this compound might be used in the synthesis of advanced materials or as a precursor for other complex molecules. Its unique structure could impart desirable properties to materials, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-1(12),2(9),3,7,10,13,15,17,19-nonaene-6,2’-piperidine] involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]
- Spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2’-piperidine]-16-one
Uniqueness
Spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-1(12),2(9),3,7,10,13,15,17,19-nonaene-6,2’-piperidine] is unique due to its specific spiro linkage and the presence of a piperidine ring. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Número CAS |
182-28-5 |
|---|---|
Fórmula molecular |
C23H19NO |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-1(12),2(9),3,7,10,13,15,17,19-nonaene-6,2'-piperidine] |
InChI |
InChI=1S/C23H19NO/c1-2-6-16-15(5-1)7-8-18-17(16)9-10-19-20(18)13-22-21(19)14-23(25-22)11-3-4-12-24-23/h1-2,5-10,13-14,24H,3-4,11-12H2 |
Clave InChI |
XNWPOGCJDCDKKB-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC2(C1)C=C3C4=C(C=C3O2)C5=C(C=C4)C6=CC=CC=C6C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


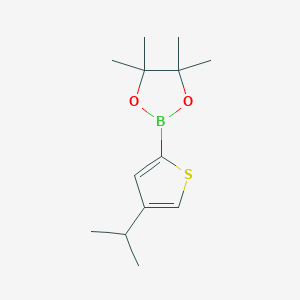
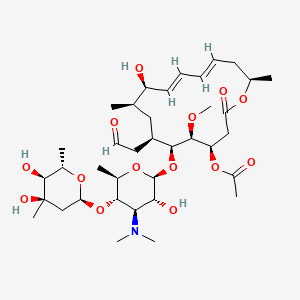
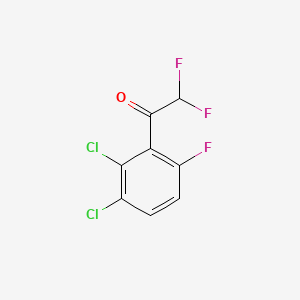
![Pyrrolo[3,4-b]indole](/img/structure/B14762832.png)
![2,5,7-Triazabicyclo[2.2.1]heptane](/img/structure/B14762835.png)

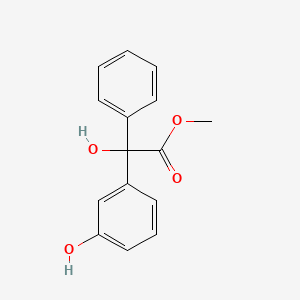
![Carbamic acid, [4-[(3-aminopentyl)amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester (9CI)](/img/structure/B14762846.png)
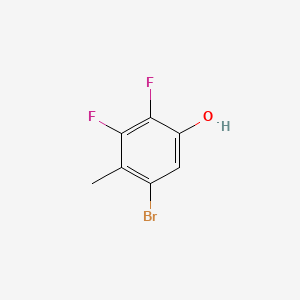
![[4-(5,9-Dihydroxy-8-methoxy-2,2-dimethyl-6-oxo-3,4-dihydrochromeno[7,6-b]chromen-7-yl)-2-methylbutan-2-yl] formate](/img/structure/B14762870.png)
